1-(DIPHENYLMETHYL)-4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE
Overview
Description
1-(DIPHENYLMETHYL)-4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a 4-methyl-3-nitrobenzenesulfonyl group.
Scientific Research Applications
1-(DIPHENYLMETHYL)-4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE has found applications in various scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 1-(DIPHENYLMETHYL)-4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a nucleophilic substitution reaction using diphenylmethyl chloride and the piperazine intermediate.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with 4-methyl-3-nitrobenzenesulfonyl chloride under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(DIPHENYLMETHYL)-4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of 1-(DIPHENYLMETHYL)-4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(DIPHENYLMETHYL)-4-(4-METHYL-3-NITROBENZENESULFONYL)PIPERAZINE can be compared with other similar compounds, such as:
1-(DIPHENYLMETHYL)-4-(4-METHYLBENZENESULFONYL)PIPERAZINE: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
1-(DIPHENYLMETHYL)-4-(4-NITROBENZENESULFONYL)PIPERAZINE: Lacks the methyl group, which may affect its steric properties and interactions with molecular targets.
1-(DIPHENYLMETHYL)-4-(BENZENESULFONYL)PIPERAZINE: Lacks both the nitro and methyl groups, leading to further differences in its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
1-benzhydryl-4-(4-methyl-3-nitrophenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-19-12-13-22(18-23(19)27(28)29)32(30,31)26-16-14-25(15-17-26)24(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-13,18,24H,14-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJCZHIBCKHGAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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